molecular formula C9H13N5OS2 B13796421 Theophylline, 8-(2-aminoethyl)thio-6-thio- CAS No. 6559-88-2

Theophylline, 8-(2-aminoethyl)thio-6-thio-

Cat. No.: B13796421
CAS No.: 6559-88-2
M. Wt: 271.4 g/mol
InChI Key: OHAMGOXGOKLILR-UHFFFAOYSA-N
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Description

Theophylline, 8-(2-aminoethyl)thio-6-thio- is a chemical compound with the molecular formula C10H14N6O2S2 It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 8-(2-aminoethyl)thio-6-thio- typically involves the modification of theophylline through a series of chemical reactions. One common method includes the reaction of theophylline with 2-aminoethanethiol in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

Industrial production of Theophylline, 8-(2-aminoethyl)thio-6-thio- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-(2-aminoethyl)thio-6-thio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio groups to thiols.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aminoethyl moiety.

Scientific Research Applications

Theophylline, 8-(2-aminoethyl)thio-6-thio- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including respiratory and inflammatory conditions.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Theophylline, 8-(2-aminoethyl)thio-6-thio- involves its interaction with various molecular targets and pathways. It is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the respiratory tract. Additionally, the compound can block adenosine receptors, contributing to its bronchodilator effects.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: The parent compound, primarily used as a bronchodilator.

    Caffeine: Another methylxanthine with similar pharmacological effects but different potency and duration of action.

    Theobromine: Found in cocoa, with milder effects compared to theophylline and caffeine.

Uniqueness

Theophylline, 8-(2-aminoethyl)thio-6-thio- stands out due to the presence of the 8-(2-aminoethyl)thio and 6-thio groups, which enhance its chemical reactivity and potential applications. These modifications provide unique opportunities for further chemical transformations and the development of novel therapeutic agents.

Properties

CAS No.

6559-88-2

Molecular Formula

C9H13N5OS2

Molecular Weight

271.4 g/mol

IUPAC Name

8-(2-aminoethylsulfanyl)-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C9H13N5OS2/c1-13-6-5(7(16)14(2)9(13)15)11-8(12-6)17-4-3-10/h3-4,10H2,1-2H3,(H,11,12)

InChI Key

OHAMGOXGOKLILR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCCN

Origin of Product

United States

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